molecular formula C16H25ClN2O3S B15293596 2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide

2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide

Cat. No.: B15293596
M. Wt: 360.9 g/mol
InChI Key: YSFDGLZSRNZXRG-LRDDRELGSA-N
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Description

2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides

Preparation Methods

The synthesis of 2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 2-chlorobenzenesulfonyl chloride with a suitable amine derivative under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzenesulfonamides and their derivatives .

Scientific Research Applications

2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites and blocking their activity. This inhibition can lead to various physiological effects, including reduced inflammation and antimicrobial activity.

Comparison with Similar Compounds

2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide can be compared with other similar compounds, such as:

    Chlorthalidone: A diuretic used to treat hypertension and edema. It has a similar benzenesulfonamide structure but differs in its specific substituents and pharmacological effects.

    Hydrochlorothiazide: Another diuretic with a similar mechanism of action but different chemical structure and therapeutic applications.

Properties

Molecular Formula

C16H25ClN2O3S

Molecular Weight

360.9 g/mol

IUPAC Name

2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide

InChI

InChI=1S/C16H25ClN2O3S/c1-15(2)7-12(20)8-16(3,9-15)10-19-11-4-5-13(17)14(6-11)23(18,21)22/h4-6,12,19-20H,7-10H2,1-3H3,(H2,18,21,22)/t12-,16-/m0/s1

InChI Key

YSFDGLZSRNZXRG-LRDDRELGSA-N

Isomeric SMILES

C[C@@]1(C[C@H](CC(C1)(C)C)O)CNC2=CC(=C(C=C2)Cl)S(=O)(=O)N

Canonical SMILES

CC1(CC(CC(C1)(C)CNC2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C

Origin of Product

United States

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